molecular formula C24H21NO2 B13754305 1H-Indole-3-propionic acid, 2-(diphenylmethyl)- CAS No. 53924-31-5

1H-Indole-3-propionic acid, 2-(diphenylmethyl)-

Cat. No.: B13754305
CAS No.: 53924-31-5
M. Wt: 355.4 g/mol
InChI Key: RPABWLHQMXVQFR-UHFFFAOYSA-N
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Description

1H-Indole-3-propionic acid, 2-(diphenylmethyl)- is a substituted indole derivative characterized by a diphenylmethyl group at the 2-position and a propionic acid chain at the 3-position of the indole core. This structure confers unique physicochemical and biological properties, distinguishing it from other indole-based compounds.

Properties

CAS No.

53924-31-5

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-benzhydryl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H21NO2/c26-22(27)16-15-20-19-13-7-8-14-21(19)25-24(20)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,23,25H,15-16H2,(H,26,27)

InChI Key

RPABWLHQMXVQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4N3)CCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Indole-3-propionic acid derivatives typically involves functionalization of the indole core, often starting from indole-3-carboxylic acid or indole-3-propionic acid as key intermediates. The diphenylmethyl (benzhydryl) substituent at the 2-position can be introduced via alkylation or through coupling reactions involving diphenylmethyl derivatives.

Method 1: Alkylation of Indole-3-propionic Acid Derivatives

One common approach involves the alkylation of the indole nitrogen or carbon atoms with diphenylmethyl halides or equivalents. Although specific literature detailing this exact compound’s alkylation is scarce, related indole alkylations suggest:

  • Starting materials: Indole-3-propionic acid or its esters
  • Alkylating agent: Diphenylmethyl bromide or chloride
  • Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Room temperature to reflux, under inert atmosphere

This method allows selective introduction of the diphenylmethyl group at the 2-position or nitrogen depending on reaction conditions and protecting groups.

Method 2: Catalytic One-Step Reaction from Indole-3-carboxylic Acid Derivatives

A patented method (CN106220611A) describes a novel catalytic one-step synthesis involving:

  • Starting materials: Indole-3-carboxylic acid or its derivatives and substituted o-phenylenediamines
  • Catalyst: Acid catalysts such as phosphoric acid or polyphosphoric acid
  • Solvent: Polyols (e.g., glycerol), ethylene glycol, or diphenyl ether depending on substituents
  • Temperature: 50–200°C (typical reaction temperatures around 160-190°C)
  • Reaction time: 1–9 hours
  • Work-up: pH adjustment to 7–12 using alkali (e.g., sodium hydroxide), followed by recrystallization from ethanol

Although this patent focuses on benzimidazole derivatives from indole-3-carboxylic acid, the methodology is adaptable for synthesizing substituted indole derivatives with bulky groups like diphenylmethyl. The high yields reported (78–83%) and mild post-treatment conditions suggest applicability for 2-(diphenylmethyl) substitution.

Method 3: One-Step Amide Formation via Carboxazide Intermediate

Research from organic synthesis literature describes a route to N-(indol-3-yl) amides via:

  • Formation of a carboxazide intermediate from indole-3-carboxylic acid derivatives using diphenylphosphorylazide (DPPA)
  • Heating the carboxazide to form an isocyanate intermediate
  • Reaction with propionic acid and catalytic amounts of bases such as triethylamine or N,N-dimethylaminopyridine (DMAP)
  • Solvent: Toluene; reflux conditions

This method yields moderate to high yields (up to 86%) of N-(indol-3-yl) amides and can be adapted for 2-substituted indoles with bulky groups such as diphenylmethyl.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
1 Indole-3-propionic acid derivatives Diphenylmethyl halides, bases RT to reflux, DMF or THF solvent Variable Alkylation approach; regioselectivity depends on conditions
2 Indole-3-carboxylic acid derivatives Acid catalyst (phosphoric acid) 50–200°C, 1–9 h, polyol solvents 78–83 One-step catalytic reaction; pH adjustment and recrystallization post-treatment
3 Indole-3-carboxylic acid derivatives DPPA, propionic acid, DMAP Reflux in toluene, 2 h Up to 86 One-step amide formation via carboxazide and isocyanate intermediates

Detailed Research Outcomes and Analysis

  • Method 1 alkylation reactions require careful control of base strength and solvent polarity to avoid side reactions such as over-alkylation or N-alkylation instead of C-alkylation. Literature on related indole alkylations suggests yields can vary widely (30–70%) depending on substrate and conditions.

  • Method 2 patented catalytic process demonstrates efficient synthesis of indole derivatives with bulky substituents under relatively mild conditions, with yields consistently above 78%. The use of polyols and acid catalysts enables smooth cyclization and substitution reactions. The post-reaction pH control and recrystallization ensure high purity of the product.

  • Method 3 provides a modern synthetic route for amide derivatives of indole-3-propionic acid, employing DPPA to form reactive intermediates that couple with propionic acid efficiently. The use of catalytic DMAP significantly improves yields to 86%, indicating the importance of proton transfer catalysts in this reaction. This method is suitable for preparing N-substituted amides but may be adapted for 2-substituted indole derivatives with diphenylmethyl groups.

Chemical Reactions Analysis

Types of Reactions

3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

1H-Indole-3-propionic acid, 2-(diphenylmethyl)- has the molecular formula C24H21NO2 and is characterized by its indole structure, which is known for its biological activity. The compound is a derivative of indole-3-propionic acid, which is recognized for its neuroprotective properties.

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of indole derivatives, including 1H-Indole-3-propionic acid, 2-(diphenylmethyl)-. It has been shown to prevent oxidative stress and cell death in various models of neurodegenerative diseases. For instance:

  • Alzheimer's Disease Models : Research indicates that this compound can protect against oxidative stress induced by amyloid-beta peptide in human neuroblastoma cells and primary rat hippocampal neurons. It effectively prevents reactive oxygen species damage and cell death, demonstrating its potential as a therapeutic agent for Alzheimer's disease .
  • Mechanisms of Action : The compound acts as a free radical scavenger, modulating inflammatory responses and protecting mitochondrial function in neuronal cells. Its ability to inhibit lipid peroxidation further supports its role as a neuroprotective agent .

Anticancer Properties

The anticancer potential of 1H-Indole-3-propionic acid, 2-(diphenylmethyl)- has also been explored:

  • Breast Cancer Studies : Analogues of indole-3-carbinol, such as 1-benzyl-indole-3-carbinol, have shown significant efficacy in inhibiting the proliferation of estrogen-responsive breast cancer cells. These compounds induce G1 cell cycle arrest and downregulate estrogen receptor-alpha protein levels .
  • Mechanistic Insights : The compound's action involves the disruption of key signaling pathways associated with cancer cell growth and survival. This suggests that derivatives of indole-3-propionic acid could be developed into novel anticancer therapies targeting specific types of tumors .

Cosmetic Applications

Beyond medicinal uses, 1H-Indole-3-propionic acid, 2-(diphenylmethyl)- has potential applications in cosmetics:

  • Skin Care Formulations : The compound's antioxidant properties may contribute to skin health by protecting against oxidative damage. Its incorporation into topical formulations could enhance skin hydration and improve overall skin appearance .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of 1H-Indole-3-propionic acid, 2-(diphenylmethyl)-:

Study FocusFindingsReference
NeuroprotectionPrevents oxidative stress and cell death in neuroblastoma cells
Breast Cancer TreatmentInduces G1 cell cycle arrest; inhibits estrogen receptor levels
Cosmetic FormulationsPotential antioxidant benefits for skin health
Mechanistic StudiesModulates inflammatory pathways; inhibits lipid peroxidation

Mechanism of Action

The mechanism of action of 3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

  • 1-(Diphenylmethyl)-5-chloroindole derivatives (e.g., CAS 865200-20-0): These compounds feature a diphenylmethyl group at the indole’s 1-position, unlike the 2-position substitution in the target compound. Additionally, the presence of a sulfonamide-ethyl chain and trifluoromethylbenzyl group in CAS 865200-20-0 confers distinct pharmacokinetic profiles, such as prolonged metabolic stability compared to the propionic acid group in the target compound .
  • 2-((1H-Indol-3-yl)methyl)phenol (3h): This derivative retains the indole core but replaces the propionic acid at position 3 with a phenolic methyl group. The phenolic hydroxyl group increases acidity (pKa ~10) compared to the carboxylic acid (pKa ~4.5) in the target compound, affecting ionization state and membrane permeability. Biological assays indicate that 3h exhibits antioxidant activity, whereas the propionic acid chain in the target compound may favor anti-inflammatory or neuromodulatory roles .

Pharmacological and Toxicological Profiles

  • Biological Activity :
    The diphenylmethyl group in the target compound is structurally analogous to Armodafinil’s (2-[(R)-(diphenylmethyl)sultinyl]acetamide) diphenylmethylsultinyl group, which is critical for CNS stimulation. However, the propionic acid chain may shift activity toward anti-inflammatory or metabolic pathways, as seen in other propionic acid derivatives (e.g., NSAIDs) .

  • Toxicity Considerations: Limited ecotoxicological data are available for diphenylmethyl-containing compounds. The target compound’s propionic acid group may mitigate this by enhancing biodegradability .

Biological Activity

1H-Indole-3-propionic acid, 2-(diphenylmethyl)- is a compound of interest due to its potential biological activities, particularly in neuroprotection, antioxidant effects, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an indole ring and a diphenylmethyl group, which may contribute to its biological activities. Its molecular formula is C24H21NO2C_{24}H_{21}NO_2 .

Neuroprotective Effects

Research has demonstrated that derivatives of indole-3-propionic acid (IPA), including 1H-Indole-3-propionic acid, 2-(diphenylmethyl)-, exhibit significant neuroprotective properties. These compounds have been shown to:

  • Prevent Oxidative Stress : IPA can protect against oxidative stress-induced neuronal damage. Studies indicate that it prevents cell death in neuroblastoma cells exposed to amyloid beta-protein, a hallmark of Alzheimer's disease .
  • Inhibit Neurotoxicity : IPA derivatives have been effective in reducing neurotoxicity in various models, including those induced by hydrogen peroxide and oxygen-glucose deprivation .

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals without generating reactive intermediates, thus providing a protective effect against oxidative damage . This property is crucial for maintaining neuronal health and preventing neurodegenerative diseases.

Anti-inflammatory Properties

1H-Indole-3-propionic acid has also been linked to anti-inflammatory effects. It inhibits the synthesis of pro-inflammatory cytokines and reduces oxidative stress injury at the cellular level . This dual action makes it a potential candidate for treating inflammatory conditions.

The mechanisms through which 1H-Indole-3-propionic acid exerts its biological activities include:

  • MAO-B Inhibition : Compounds derived from IPA have shown selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition may enhance dopaminergic signaling and provide protective effects against neurodegeneration .
  • Regulation of Nitric Oxide (NO) Production : IPA influences endothelial nitric oxide synthase (eNOS) activity, which plays a role in vascular health and neuroprotection by regulating blood flow and reducing inflammation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 1H-Indole-3-propionic acid:

  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that IPA significantly reduced neuronal death in models mimicking Alzheimer's disease, suggesting its utility as a neuroprotective agent .
  • Gastrointestinal Protection : IPA has been associated with improved gastrointestinal health by modulating gut microbiota and reducing inflammation in radiation-induced injury models .
  • Cardiovascular Benefits : The compound may also play a role in cardiovascular health by influencing lipid metabolism and reducing oxidative stress associated with cardiovascular diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionPrevents oxidative stress and neuronal death
AntioxidantScavenges free radicals without generating toxins
Anti-inflammatoryInhibits pro-inflammatory cytokines
MAO-B InhibitionEnhances dopaminergic signaling
Gastrointestinal HealthModulates gut microbiota and reduces inflammation

Q & A

Q. What are the standard synthetic routes for introducing the diphenylmethyl group to the indole ring in 1H-Indole-3-propionic acid derivatives?

The diphenylmethyl group is typically introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, in structurally related indole derivatives, the diphenylmethyl moiety is incorporated using a Sonogashira coupling followed by palladium-catalyzed cyclization (e.g., synthesis of 2-phenyl-3-(4-formylphenyl)indole intermediates) . Refluxing with sodium acetate in acetic acid is also a common method for forming crystalline intermediates, as seen in thiazole-indole hybrid syntheses .

Q. How is structural confirmation of 2-(diphenylmethyl)-substituted indole derivatives achieved?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR : Proton and carbon shifts identify substituent positions (e.g., aromatic protons in diphenylmethyl appear as multiplets at δ 7.2–7.6 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in 2-phenyl-3-(4-formylphenyl)indole derivatives .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight, critical for derivatives like [3H]PSB-12150, a radiolabeled indole-propionic acid analog .

Q. What analytical techniques are used to assess purity and stability of this compound?

  • HPLC : Quantifies purity (>98% for research-grade compounds) and detects degradation products .
  • TGA/DSC : Evaluates thermal stability, particularly for crystalline forms .
  • Recrystallization : Solvent systems like DMF/acetic acid improve purity, as described in thiazole-indole hybrid syntheses .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for 2-(diphenylmethyl)-substituted indoles?

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotameric equilibria in solution). Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility in diphenylmethyl groups .
  • DFT calculations : Predicts energetically favorable conformers and validates X-ray structures .
  • NOESY/ROESY : Detects spatial proximities between protons to resolve ambiguities .

Q. What experimental design considerations are critical for optimizing the synthesis of 2-(diphenylmethyl)-1H-indole-3-propionic acid analogs?

Key factors include:

  • Protective groups : Use of trityl or sulfonamide groups to prevent unwanted side reactions during functionalization (e.g., in 2-(1,3-dithian-2-yl)indole syntheses) .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Sonogashira reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in cyclization .

Q. How do structural modifications at the indole 3-position (e.g., propionic acid vs. ester) affect biological activity?

  • Acid vs. ester : Propionic acid derivatives (e.g., PSB-12150) exhibit higher receptor binding affinity due to ionic interactions, whereas esters improve membrane permeability .
  • Radiolabeling : Tritiation at the 3-position enables tracing in biological systems, as shown in studies on adenosine receptor ligands .

Q. What strategies mitigate by-product formation during diphenylmethyl group introduction?

  • Temperature control : Refluxing at 60–80°C minimizes decomposition of sensitive intermediates .
  • Stepwise functionalization : Prior protection of the indole nitrogen reduces competing reactions .
  • Purification : Chromatography (silica gel or reverse-phase) isolates target compounds from regioisomeric by-products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 2-(diphenylmethyl)-indole derivatives?

  • Assay validation : Ensure consistent cell lines and protocols (e.g., ECACC/ATCC standards for cancer cell studies) .
  • Metabolic stability : Test compounds in hepatocyte models to account for species-specific metabolism .
  • Structural analogs : Compare activities of closely related derivatives (e.g., chloro vs. trifluoromethyl substitutions) to identify pharmacophores .

Q. Why do solubility profiles vary among structurally similar 2-(diphenylmethyl)-indole derivatives?

  • Crystallinity : Amorphous forms (e.g., recrystallized from ether/petroleum ether) exhibit higher solubility than crystalline phases .
  • Counterion effects : Salt formation (e.g., hydrochloride) enhances aqueous solubility, as seen in piperidine-containing analogs .

Methodological Resources

  • Synthetic protocols : , and 20 provide stepwise procedures for indole functionalization.
  • Analytical standards : NIST data (e.g., 1H-Indole-3-propionic acid, CAS 830-96-6) offers reference spectra .
  • Biological assays : Protocols for radioligand binding (e.g., [3H]PSB-12150) are detailed in pharmacological studies .

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